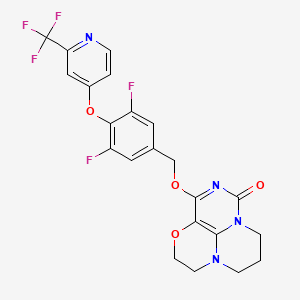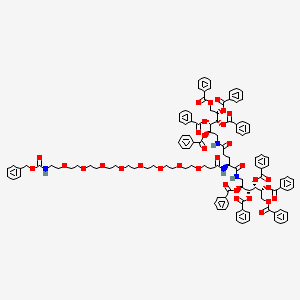![molecular formula C32H47N5O6 B12384216 (7S,10S,13S)-N-cyclopentyl-10-[2-(morpholin-4-yl)ethyl]-9,12-dioxo-13-(2-oxopyrrolidin-1-yl)-2-oxa-8,11-diazabicyclo[13.3.1]nonadeca-1(19),15,17-triene-7-carboxamide](/img/structure/B12384216.png)
(7S,10S,13S)-N-cyclopentyl-10-[2-(morpholin-4-yl)ethyl]-9,12-dioxo-13-(2-oxopyrrolidin-1-yl)-2-oxa-8,11-diazabicyclo[13.3.1]nonadeca-1(19),15,17-triene-7-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TDI-8304 is a macrocyclic peptide that has garnered significant attention due to its potent antimalarial properties. This compound is highly selective for the proteasome of the malaria parasite Plasmodium falciparum, making it a promising candidate for the development of new antimalarial drugs .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of TDI-8304 involves the formation of a macrocyclic peptide structure. The specific synthetic routes and reaction conditions are proprietary and not fully disclosed in the public domain. general peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS), are likely employed. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin, followed by cyclization to form the macrocyclic structure .
Industrial Production Methods
Industrial production of TDI-8304 would involve scaling up the synthetic process while ensuring the purity and consistency of the final product. This typically includes optimization of reaction conditions, purification steps such as high-performance liquid chromatography (HPLC), and stringent quality control measures to meet regulatory standards .
化学反应分析
Types of Reactions
TDI-8304 undergoes various chemical reactions, primarily focusing on its interaction with the proteasome of Plasmodium falciparum. The compound is known for its non-covalent inhibition of the proteasome, which is crucial for the parasite’s survival .
Common Reagents and Conditions
The primary reagents involved in the synthesis of TDI-8304 include protected amino acids, coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt), and deprotection agents such as trifluoroacetic acid (TFA). The conditions typically involve controlled temperatures and pH to ensure the correct formation of peptide bonds .
Major Products Formed
The major product formed from the synthesis of TDI-8304 is the macrocyclic peptide itself. During its interaction with the proteasome, TDI-8304 inhibits the proteolytic activity, leading to the accumulation of ubiquitinated proteins and subsequent death of the malaria parasite .
科学研究应用
TDI-8304 has several scientific research applications, particularly in the field of antimalarial drug development. Its high selectivity for the proteasome of Plasmodium falciparum makes it a valuable tool for studying the proteasome’s role in the parasite’s life cycle. Additionally, TDI-8304’s ability to overcome resistance to artemisinin, a commonly used antimalarial drug, highlights its potential in combating drug-resistant malaria strains .
作用机制
TDI-8304 exerts its effects by binding to the proteasome of Plasmodium falciparum. The compound specifically targets the β5 subunit of the proteasome, with the P1 cyclopentyl group projecting into the S1 pocket and the P3 morpholino group inserting into the S3 pocket. This binding inhibits the proteolytic activity of the proteasome, leading to the accumulation of ubiquitinated proteins and the death of the parasite .
相似化合物的比较
Similar Compounds
Artemisinin: A widely used antimalarial drug that targets the parasite’s heme metabolism.
Chloroquine: Another antimalarial drug that interferes with the parasite’s ability to detoxify heme.
Vinyl Sulfone Inhibitors: Compounds like WLW-vs that also target the proteasome but with different binding mechanisms
Uniqueness of TDI-8304
TDI-8304 is unique due to its high selectivity for the proteasome of Plasmodium falciparum over human proteasomes. This selectivity reduces the potential for off-target effects and increases the compound’s efficacy against the malaria parasite. Additionally, TDI-8304’s ability to overcome resistance to artemisinin makes it a valuable candidate for developing new antimalarial therapies .
属性
分子式 |
C32H47N5O6 |
|---|---|
分子量 |
597.7 g/mol |
IUPAC 名称 |
(7S,10S,13S)-N-cyclopentyl-10-(2-morpholin-4-ylethyl)-9,12-dioxo-13-(2-oxopyrrolidin-1-yl)-2-oxa-8,11-diazabicyclo[13.3.1]nonadeca-1(18),15(19),16-triene-7-carboxamide |
InChI |
InChI=1S/C32H47N5O6/c38-29-12-6-14-37(29)28-22-23-7-5-10-25(21-23)43-18-4-3-11-26(30(39)33-24-8-1-2-9-24)34-31(40)27(35-32(28)41)13-15-36-16-19-42-20-17-36/h5,7,10,21,24,26-28H,1-4,6,8-9,11-20,22H2,(H,33,39)(H,34,40)(H,35,41)/t26-,27-,28-/m0/s1 |
InChI 键 |
UGEFECOTMZPOER-KCHLEUMXSA-N |
手性 SMILES |
C1CCOC2=CC=CC(=C2)C[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C1)C(=O)NC3CCCC3)CCN4CCOCC4)N5CCCC5=O |
规范 SMILES |
C1CCC(C1)NC(=O)C2CCCCOC3=CC=CC(=C3)CC(C(=O)NC(C(=O)N2)CCN4CCOCC4)N5CCCC5=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


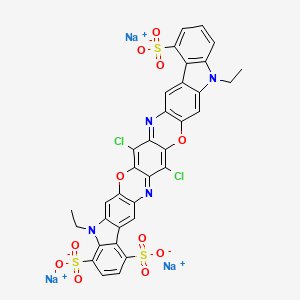

![4-[4-[(cyclopropyl-methyl-oxo-λ6-sulfanylidene)amino]-6-[(3R)-3-methylmorpholin-4-yl]pyrimidin-2-yl]pyridin-2-amine](/img/structure/B12384150.png)
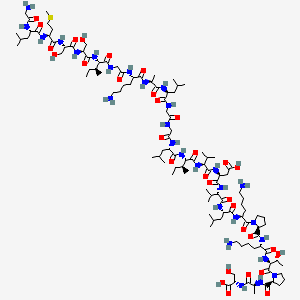
![[(9R,10R,11R)-3-hydroxy-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] (E)-2-methylbut-2-enoate](/img/structure/B12384167.png)
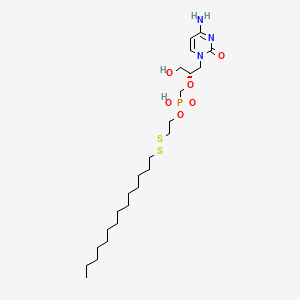
![methyl 2-[3-[2-fluoro-5-(trifluoromethyl)phenyl]-7-methylindazol-1-yl]acetate](/img/structure/B12384181.png)
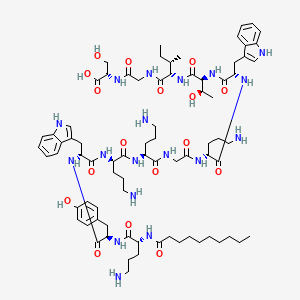
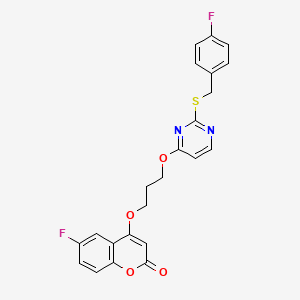
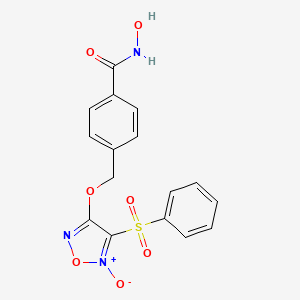
![(2S)-2-amino-4-[2-(1-aminoethylideneamino)ethylsulfanyl]butanoic acid;dihydrochloride](/img/structure/B12384210.png)

